molecular formula C9H20N2O3S B1377875 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine CAS No. 1375472-27-7

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine

Cat. No. B1377875
CAS RN: 1375472-27-7
M. Wt: 236.33 g/mol
InChI Key: CTHKWQWDLKZLBE-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine, with the CAS Number 1375472-27-7, is a chemical compound with the molecular formula C9H20N2O3S . It has a molecular weight of 236.34 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is 1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is an oil at room temperature . It has a molecular weight of 236.34 .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antimalarial Activity : Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, with structure-activity relationship studies highlighting the importance of hydroxyl groups and fluoro substituents for enhancing antimalarial efficacy (Mendoza et al., 2011).

  • Antitumor and Anti-inflammatory Properties : Novel piperazine bis-thiazole derivatives have been developed, showing significant in-vitro anti-inflammatory activity, highlighting the potential of piperazine derivatives in cancer and inflammation-related research (Ahmed et al., 2017).

  • Antidepressant Mechanisms : Compounds with the piperazine moiety have been investigated for their antidepressant properties, focusing on serotonin reuptake inhibition and 5-HT1A receptor affinity, which indicates the therapeutic potential of piperazine derivatives in mental health (Pérez-Silanes et al., 2001).

Molecular Docking and Computational Studies

  • Enzyme Inhibition Studies : Piperazine-based compounds have been evaluated for their enzyme inhibitory activities, including α-glucosidase and acetylcholinesterase, offering insights into the development of treatments for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2018).

  • Structure-Activity Relationships : The synthesis and evaluation of triazole derivatives containing piperazine nuclei for antifungal, antioxidant, and enzyme inhibitory activities demonstrate the importance of structural modifications in enhancing biological activity (Mermer et al., 2018).

properties

IUPAC Name

1-(2-propan-2-yloxyethylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKWQWDLKZLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229240
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine

CAS RN

1375472-27-7
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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